molecular formula C23H21IN2O3 B13401756 2-[[2-(Benzylamino)-3-phenylpropanoyl]amino]-5-iodobenzoic acid

2-[[2-(Benzylamino)-3-phenylpropanoyl]amino]-5-iodobenzoic acid

Cat. No.: B13401756
M. Wt: 500.3 g/mol
InChI Key: IRDIXDXDSUBHIU-UHFFFAOYSA-N
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Description

2-[[2-(Benzylamino)-3-phenylpropanoyl]amino]-5-iodobenzoic acid is an organic compound that features a complex structure with multiple functional groups

Properties

Molecular Formula

C23H21IN2O3

Molecular Weight

500.3 g/mol

IUPAC Name

2-[[2-(benzylamino)-3-phenylpropanoyl]amino]-5-iodobenzoic acid

InChI

InChI=1S/C23H21IN2O3/c24-18-11-12-20(19(14-18)23(28)29)26-22(27)21(13-16-7-3-1-4-8-16)25-15-17-9-5-2-6-10-17/h1-12,14,21,25H,13,15H2,(H,26,27)(H,28,29)

InChI Key

IRDIXDXDSUBHIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC2=C(C=C(C=C2)I)C(=O)O)NCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-(Benzylamino)-3-phenylpropanoyl]amino]-5-iodobenzoic acid typically involves multi-step organic reactions. One common method includes the initial formation of the benzylamino intermediate, followed by coupling with a phenylpropanoyl group. The iodination of the benzoic acid moiety is usually achieved through electrophilic substitution reactions using iodine or iodinating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process. The choice of solvents, temperature, and reaction time are critical parameters that are carefully controlled in an industrial setting .

Chemical Reactions Analysis

Nucleophilic Substitution at the Iodine Site

The para-iodine atom on the benzoic acid moiety enables electrophilic aromatic substitution and metal-catalyzed coupling reactions. Key examples include:

Reaction TypeConditionsOutcome/Product
Ullmann couplingCu catalyst, 120°C, DMFBiaryl formation via C–I bond activation
Suzuki-Miyaura cross-couplingPd(PPh₃)₄, K₂CO₃, 80°CSubstituted biphenyl derivatives

This site is particularly susceptible to displacement in the presence of transition-metal catalysts, enabling modular derivatization for drug discovery applications.

Amide Bond Reactivity

The tertiary amide bond between the benzylamino-propanoyl group and the iodobenzoic acid backbone undergoes hydrolysis under specific conditions:

Reagent SystemConditionsResult
6M HClReflux, 12–24 hrsCleavage to 2-amino-5-iodobenzoic acid
LiAlH₄Anhydrous THF, 0°C→RTReduction to corresponding amine

Controlled hydrolysis preserves the iodine substituent while generating pharmaceutically relevant fragments .

Carboxylic Acid Functionalization

The –COOH group participates in esterification and condensation reactions:

ReactionReagents/ConditionsApplication
Ester formationSOCl₂ → ROH, pyridineProdrug synthesis
Peptide couplingEDC/HOBt, DCMConjugation with amino acids

These transformations enhance solubility or enable bioconjugation strategies .

Benzylamino Group Modifications

The secondary amine in the benzylamino-propanoyl segment shows nucleophilic reactivity:

Reaction TypeConditionsOutcome
AcylationAc₂O, DMAP, CH₂Cl₂N-acetyl derivative
Reductive alkylationRCHO, NaBH₃CN, MeOHSecondary amine diversification

Steric hindrance from adjacent phenyl groups necessitates optimized stoichiometry.

Aromatic Ring Functionalization

Electrophilic substitution occurs on electron-rich phenyl rings under controlled conditions:

ReactionReagentsRegioselectivity
NitrationHNO₃/H₂SO₄, 0°Cmeta-substitution dominant
SulfonationClSO₃H, CH₂Cl₂para-sulfonic acid derivative

Direct iodination or bromination is avoided due to pre-existing iodine substituents.

Key Stability Considerations

  • Thermal Sensitivity : Degrades above 200°C, requiring low-temperature storage .

  • Light Sensitivity : Iodine moiety necessitates amber glassware to prevent photolytic cleavage .

  • pH Stability : Stable in pH 4–8; extreme acidic/basic conditions hydrolyze amide bonds .

Analytical Validation

Reaction progress is monitored via:

  • HPLC : Reverse-phase C18 column, 254 nm detection

  • ¹H/¹³C NMR : Characteristic shifts for iodine (δ 7.8–8.2 ppm aromatic protons)

  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ions

This compound’s multifunctional architecture enables tailored modifications for drug development, material science, and biochemical probes. Further studies should explore enantioselective reactions leveraging its chiral center .

Scientific Research Applications

2-[[2-(Benzylamino)-3-phenylpropanoyl]amino]-5-iodobenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[[2-(Benzylamino)-3-phenylpropanoyl]amino]-5-iodobenzoic acid involves its interaction with specific molecular targets. The benzylamino and phenylpropanoyl groups can interact with enzymes or receptors, modulating their activity. The iodobenzoic acid moiety may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-(Benzylamino)-3-(benzyloxy)propanoic acid
  • (2S)-2-(Propylamino)-1-propanol hydrochloride
  • (2S)-2-[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino)propanoic acid

Uniqueness

2-[[2-(Benzylamino)-3-phenylpropanoyl]amino]-5-iodobenzoic acid is unique due to the presence of the iodobenzoic acid moiety, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects .

Biological Activity

2-[[2-(Benzylamino)-3-phenylpropanoyl]amino]-5-iodobenzoic acid is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H18N2O3IC_{18}H_{18}N_{2}O_{3}I with a molecular weight of approximately 400.25 g/mol. The compound features a benzylamino group and an iodobenzoic acid moiety, which may contribute to its biological activity.

Research indicates that compounds with similar structures often exhibit multiple mechanisms of action, including:

  • Enzyme inhibition : Compounds structurally related to benzoic acids have shown inhibitory effects on various enzymes, including tyrosinase and cyclooxygenase.
  • Cell signaling modulation : Some derivatives influence pathways involved in cell survival and apoptosis, particularly in pancreatic β-cells under stress conditions .

Antioxidant Activity

Studies have demonstrated that derivatives of benzoic acid can exhibit significant antioxidant properties. These activities are crucial for protecting cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.

Antimicrobial Activity

The compound's potential antimicrobial properties have been evaluated against several bacterial strains. Similar compounds have shown varying degrees of effectiveness against Gram-positive and Gram-negative bacteria. For instance, minimal inhibitory concentrations (MIC) were determined for related compounds, suggesting potential efficacy in treating infections .

Cytotoxic Effects

In vitro studies have assessed the cytotoxicity of this compound on cancer cell lines. The results indicated that certain concentrations could inhibit cell proliferation without causing significant cytotoxicity, thus highlighting its potential as a chemotherapeutic agent .

Case Studies

  • Pancreatic β-cell Protection : A study explored the protective effects of related compounds against endoplasmic reticulum (ER) stress-induced apoptosis in pancreatic β-cells. The findings indicated that modifications to the benzylamino moiety enhanced protective activity, suggesting a structure-activity relationship that could be beneficial for diabetes treatment .
  • Tyrosinase Inhibition : Research into tyrosinase inhibitors has shown that modifications to the phenyl ring can significantly affect inhibitory potency. Compounds with similar structures demonstrated IC50 values ranging from 10 µM to over 200 µM, indicating varying effectiveness in inhibiting melanin production in melanoma cells .

Data Tables

Compound NameStructureBiological ActivityIC50 (µM)Reference
Compound AStructureTyrosinase Inhibitor10
Compound BStructureβ-cell Protector0.1
Compound CStructureAntimicrobialVaries

Q & A

Q. How might this compound synergize with existing antimitotic therapies?

  • Study Design : Combine with taxanes (microtubule stabilizers) or Aurora A inhibitors in xenograft models.
  • Metrics : Measure synergistic effects via Chou-Talalay combination index (CI <1 indicates synergy).
  • Mechanistic Insight : HSET inhibition may override mitotic arrest induced by microtubule-targeting drugs .

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